2-(Azetidin-3-yl)acetic acid hydrochloride
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Overview
Description
2-(Azetidin-3-yl)acetic acid hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)acetic acid hydrochloride typically involves the preparation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain, which makes the ring carbons more reactive.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Aza-Michael Addition: This reaction typically uses NH-heterocycles and is catalyzed by bases such as DBU.
Suzuki–Miyaura Cross-Coupling: This reaction involves the use of boronic acids and palladium catalysts to functionalize the azetidine ring.
Major Products
The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
2-(Azetidin-3-yl)acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The azetidine ring is a pharmacophore in many biologically active compounds, including those with cytotoxic and antibacterial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic amino acids and other functionalized azetidines.
Materials Science: Azetidine derivatives are explored for their potential use in polymerization and as chiral templates.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)acetic acid hydrochloride is primarily related to its ability to undergo ring-opening reactions due to the significant ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, by forming covalent bonds or through non-covalent interactions. The specific pathways and molecular targets depend on the functional groups attached to the azetidine ring and the context of its use in biological systems .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of the azetidine family, known for its ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity compared to azetidine.
Piperidine: A six-membered nitrogen-containing heterocycle, commonly used in medicinal chemistry for its stability and reactivity.
Uniqueness
2-(Azetidin-3-yl)acetic acid hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable building block in organic synthesis and a potential pharmacophore in drug discovery .
Properties
IUPAC Name |
2-(azetidin-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)1-4-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIGJMHMKOWIDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952675-30-8 |
Source
|
Record name | 3-Azetidineacetic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952675-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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